molecular formula C28H42 B1611798 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene CAS No. 211809-67-5

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene

Cat. No.: B1611798
CAS No.: 211809-67-5
M. Wt: 378.6 g/mol
InChI Key: CWDFKLNDSGZYPM-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is an organic compound characterized by the presence of two ethylhexyl groups and two propynyl groups attached to a benzene ring. This compound is part of a class of chemicals known for their unique structural properties, which can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene typically involves multi-step organic reactions. One common method involves the alkylation of a benzene derivative with 2-ethylhexyl bromide under basic conditions to introduce the ethylhexyl groups. This is followed by a Sonogashira coupling reaction to attach the propynyl groups using a palladium catalyst and copper co-catalyst in the presence of a base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the propynyl groups to propyl groups.

    Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂), Lewis acid catalysts (e.g., AlCl₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Propyl-substituted benzene derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research may include its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its structural properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and influencing cellular pathways. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-ethylhexyl)benzene: Lacks the propynyl groups, resulting in different chemical reactivity and applications.

    1,4-Di(prop-1-yn-1-yl)benzene: Lacks the ethylhexyl groups, affecting its solubility and interaction with other molecules.

    1,4-Bis(2-ethylhexyl)-2,5-dimethylbenzene: Contains methyl groups instead of propynyl groups, leading to different chemical and physical properties.

Uniqueness

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is unique due to the presence of both ethylhexyl and propynyl groups. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-bis(2-ethylhexyl)-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42/c1-7-13-17-23(11-5)19-27-21-26(16-10-4)28(22-25(27)15-9-3)20-24(12-6)18-14-8-2/h21-24H,7-8,11-14,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDFKLNDSGZYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1C#CC)CC(CC)CCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584556
Record name 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211809-67-5
Record name 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di(2'-ethylhexyl)-1,4-di-1-propynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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